6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one 6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Brand Name: Vulcanchem
CAS No.: 902623-52-3
VCID: VC7720615
InChI: InChI=1S/C25H18FNO4/c26-18-8-6-17(7-9-18)24(28)20-15-27(14-16-4-2-1-3-5-16)21-13-23-22(30-10-11-31-23)12-19(21)25(20)29/h1-9,12-13,15H,10-11,14H2
SMILES: C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5
Molecular Formula: C25H18FNO4
Molecular Weight: 415.42

6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

CAS No.: 902623-52-3

Cat. No.: VC7720615

Molecular Formula: C25H18FNO4

Molecular Weight: 415.42

* For research use only. Not for human or veterinary use.

6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one - 902623-52-3

Specification

CAS No. 902623-52-3
Molecular Formula C25H18FNO4
Molecular Weight 415.42
IUPAC Name 6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Standard InChI InChI=1S/C25H18FNO4/c26-18-8-6-17(7-9-18)24(28)20-15-27(14-16-4-2-1-3-5-16)21-13-23-22(30-10-11-31-23)12-19(21)25(20)29/h1-9,12-13,15H,10-11,14H2
Standard InChI Key ZYDKFETTZARCTP-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5

Introduction

The compound 6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one is a complex organic molecule belonging to the dioxinoquinoline class. It features a unique structure with a fluorobenzoyl group and a benzyl group, which are crucial for its potential biological and chemical properties. This compound is of interest in both academic and industrial research due to its intricate molecular structure and potential applications in medicinal chemistry.

Synthesis

The synthesis of 6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one likely involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic routes for this exact compound are not well-documented, analogs suggest a general strategy that may include:

  • Cyclization Reactions: To form the dioxinoquinoline core.

  • Acylation Reactions: To introduce the fluorobenzoyl group.

  • Alkylation Reactions: To attach the benzyl group.

Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yields and purity during these synthetic steps.

Chemical Reactivity

This compound can undergo various chemical reactions, including modifications to enhance its biological activity or alter its pharmacokinetic properties. Techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used to characterize its structure and confirm its purity.

Biological Activity

The mechanism of action for compounds like 6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one often involves interactions with specific biological targets such as enzymes or receptors. Their unique structural features allow them to act as enzyme inhibitors or modulators.

Research Findings

Research into similar compounds suggests that their mechanisms often involve complex interactions at the molecular level, leading to significant biological effects. The relationship between molecular structure and biological activity makes these compounds valuable subjects for ongoing research in medicinal chemistry and drug development.

Applications

These compounds are primarily of interest in medicinal chemistry for their potential therapeutic applications. Their ability to interact with biological targets makes them candidates for drug development, particularly in areas where enzyme modulation is crucial.

Data Tables

Given the lack of specific data for 6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one, we can infer properties from related compounds:

PropertyRelated CompoundValue
Molecular FormulaC20H15ClFNO3 (analog)-
Molecular WeightApproximately 350-400 g/mol-
Melting PointAround 150°C (similar compounds)-
Synthesis MethodMulti-step organic reactions-
Biological ActivityPotential enzyme inhibitor/modulator-

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator